Cycloheterophyllin Cycloheterophyllin Cycloheterophyllin belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, cycloheterophyllin is considered to be a flavonoid lipid molecule. Cycloheterophyllin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cycloheterophyllin is primarily located in the membrane (predicted from logP). Outside of the human body, cycloheterophyllin can be found in fruits and jackfruit. This makes cycloheterophyllin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 36545-53-6
VCID: VC21137351
InChI: InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
SMILES: CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C
Molecular Formula: C30H30O7
Molecular Weight: 502.6 g/mol

Cycloheterophyllin

CAS No.: 36545-53-6

Cat. No.: VC21137351

Molecular Formula: C30H30O7

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

Cycloheterophyllin - 36545-53-6

Specification

Description Cycloheterophyllin belongs to the class of organic compounds known as pyranoflavonoids. Pyranoflavonoids are compounds containing a pyran ring fused to a 2-phenyl-1, 4-benzopyran skeleton. Thus, cycloheterophyllin is considered to be a flavonoid lipid molecule. Cycloheterophyllin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cycloheterophyllin is primarily located in the membrane (predicted from logP). Outside of the human body, cycloheterophyllin can be found in fruits and jackfruit. This makes cycloheterophyllin a potential biomarker for the consumption of these food products.
CAS No. 36545-53-6
Molecular Formula C30H30O7
Molecular Weight 502.6 g/mol
IUPAC Name 6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(14),3(12),4,6,8,15,17,21-octaen-13-one
Standard InChI InChI=1S/C30H30O7/c1-14(2)7-8-17-27-16(9-10-30(5,6)37-27)25(33)24-26(34)23-22(11-15(3)4)35-21-13-20(32)19(31)12-18(21)29(23)36-28(17)24/h7,9-13,22,31-33H,8H2,1-6H3
Standard InChI Key ZZPIXEJZTXAVCX-UHFFFAOYSA-N
SMILES CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C
Canonical SMILES CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C(OC5=CC(=C(C=C54)O)O)C=C(C)C)O)C=CC(O2)(C)C)C
Appearance Yellow powder
Melting Point 205-206°C

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